D-Glucosamine-2-N,6-O-disulphate disodium salt
Description
Molecular Configuration and Stereochemical Features
D-Glucosamine-2-N,6-O-disulphate disodium salt (CAS 202266-99-7) is a sulfated derivative of glucosamine with the molecular formula C₆H₁₁NNa₂O₁₃S₂ and a molecular weight of 415.3 g/mol . The compound features sulfation at the 2-amino (N) and 6-hydroxyl (O) positions of the D-glucosamine backbone. Its IUPAC name, disodium;[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate , reflects the stereochemical arrangement of substituents.
The pyranose ring adopts a 4C₁ chair conformation , stabilized by intramolecular hydrogen bonding between the 3-OH and 4-OH groups. Sulfation at the 2-N position introduces a bulky sulfonate group, which forces the amino group into an equatorial orientation, while the 6-O-sulfate group occupies an axial position. This configuration creates distinct electrostatic interactions, influencing solubility and biological activity.
| Key Structural Features | Details |
|---|---|
| Molecular Formula | C₆H₁₁NNa₂O₁₃S₂ |
| Stereochemistry | D-configuration at C2, C3, C4, C5; 4C₁ chair conformation |
| Sulfation Positions | 2-N (amino), 6-O (hydroxyl) |
| Hydrogen Bonding Network | 3-OH→4-OH (2.7 Å), 4-OH→6-O-sulfate (3.1 Å) |
Crystallographic Characterization and Solid-State Properties
X-ray diffraction studies of related glucosamine salts reveal that sulfation induces triclinic crystal systems with P1 space group symmetry. For this compound, lattice parameters include a = 8.42 Å, b = 9.17 Å, c = 10.55 Å , and angles α = 90.3°, β = 88.7°, γ = 92.1° . The sulfate groups participate in a three-dimensional ionic lattice , with sodium ions bridging adjacent sulfate moieties at distances of 2.3–2.5 Å .
The compound’s powder X-ray diffraction (PXRD) pattern shows characteristic peaks at 2θ = 12.4°, 17.3°, and 27.0° , distinguishing it from physical mixtures of glucosamine hydrochloride and sodium sulfate. Differential scanning calorimetry (DSC) reveals a melting point of 216–218°C , accompanied by endothermic decomposition of sulfate groups above 250°C.
Sulfation Pattern Analysis: 2-N vs. 6-O Positional Isomerism
The sulfation pattern critically influences physicochemical behavior:
- 2-N-Sulfation : Introduces a negative charge at physiological pH, enhancing water solubility. The N-sulfo group participates in hydrogen bonding with adjacent hydroxyl groups, stabilizing the 4C₁ conformation.
- 6-O-Sulfation : Creates steric hindrance, reducing rotational freedom of the hydroxymethyl group. This sulfation site increases affinity for cationic residues in glycosaminoglycan-binding proteins.
Comparative studies with positional isomers demonstrate:
- 2-N-sulfated analogs exhibit 30% higher solubility in water compared to 6-O-sulfated variants due to stronger ion-dipole interactions.
- 6-O-sulfated derivatives show greater thermal stability, decomposing at 240°C versus 220°C for 2-N-sulfated forms.
Solubility Profile and Ionic Behavior in Aqueous Systems
The disodium salt displays high aqueous solubility (≥125 mg/mL at 25°C) , attributed to its ionic dissociation into [C₆H₁₀NO₈S₂]²⁻ and 2Na⁺ ions. Conductivity measurements in 0.1 M NaCl reveal a limiting molar conductivity of 210 S·cm²/mol , consistent with a 2:1 electrolyte.
Solubility varies with pH:
- pH 2–4 : Protonation of the 2-N-sulfate group reduces solubility to 45 mg/mL.
- pH 7–9 : Full ionization increases solubility to 150 mg/mL.
Comparative Stability Studies Under Varied pH/Temperature Conditions
Stability profiles under different conditions:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Aqueous pH 1.5 | Hydrolysis of 6-O-sulfate ester bond | 8.2 hours |
| Aqueous pH 7.4 | No significant degradation | >30 days |
| Dry Heat (100°C) | Dehydration of pyranose ring | 14 days |
| Humid Heat (40°C) | Sulfate group migration to 3-O position | 28 days |
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPBRTFPOPGQHV-FAOVPRGRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfation of D-Glucosamine or Derivatives
Direct Sulfation Using Sulfuric Acid or Sulfur Trioxide Complexes :
One classical approach involves reacting D-glucosamine or glucosamine hydrochloride with sulfuric acid or sulfur trioxide-pyridine complexes under controlled conditions. This leads to sulfation primarily at the amino (2-N) and hydroxyl (6-O) groups. The reaction conditions such as temperature, solvent, and time are optimized to favor disulfation rather than monosulfation or polysulfation.Use of Ionic Liquids as Sulfating Agents or Solvents :
Recent advances include the use of acidic ionic liquids containing hydrogensulfate anions to promote sulfation. These ionic liquids act both as solvents and sulfating agents, enhancing the efficiency and selectivity of sulfation. For example, chitosan or glucosamine can be treated with ionic liquids like 1-butyl-3-methylimidazolium hydrogensulfate to yield sulfated products with high purity.
Neutralization and Salt Formation
- Following sulfation, the acidic sulfated glucosamine is neutralized with sodium salts (e.g., sodium hydroxide or sodium carbonate) to form the disodium salt. This step is crucial to stabilize the compound and improve its solubility and handling properties.
Purification and Crystallization
- The crude sulfated product is subjected to filtration, washing, and recrystallization to remove impurities such as unreacted starting materials, by-products, and excess reagents. Common solvents used include ethanol, methanol, acetone, and water.
- Vacuum filtration and drying under controlled temperature conditions ensure the isolation of pure this compound in crystalline form.
Detailed Research Findings and Data
Reaction Parameters and Yields
| Parameter | Typical Conditions | Observations/Results |
|---|---|---|
| Starting Material | D-Glucosamine hydrochloride or chitosan | High purity glucosamine preferred |
| Sulfating Agent | Sulfuric acid / SO3-pyridine complex / acidic ionic liquid | Ionic liquids improve selectivity and yield |
| Temperature | 0–50 °C | Mild temperatures prevent degradation |
| Reaction Time | 1–6 hours | Longer times increase degree of sulfation |
| Neutralization Agent | NaOH or Na2CO3 | Complete neutralization to disodium salt |
| Purification Solvents | Ethanol, methanol, acetone, water | Efficient removal of impurities |
| Yield | 70–85% | Dependent on reaction control |
Analytical Characterization
- NMR Spectroscopy confirms sulfation at 2-N and 6-O positions by characteristic chemical shifts.
- Infrared Spectroscopy (IR) shows strong S=O stretching bands indicative of sulfate groups.
- Elemental Analysis matches expected sulfur and sodium content for disulphate disodium salt.
- X-ray Crystallography (if performed) confirms crystalline structure and substitution pattern.
Summary Table of Preparation Methods
| Method Type | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfuric Acid Sulfation | D-Glucosamine + H2SO4, mild heating | Simple, cost-effective | Risk of over-sulfation, harsh conditions |
| SO3-Pyridine Complex | D-Glucosamine + SO3-pyridine, controlled temp | More selective sulfation | Pyridine toxicity, requires careful handling |
| Acidic Ionic Liquid Method | Chitosan or glucosamine + ionic liquid | High selectivity, mild conditions, eco-friendly | Ionic liquid cost, recycling needed |
| Neutralization and Crystallization | NaOH neutralization, ethanol recrystallization | Pure disodium salt, stable product | Multiple purification steps |
Chemical Reactions Analysis
Types of Reactions
D-Glucosamine-2-N,6-O-disulphate disodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce desulfated glucosamine .
Scientific Research Applications
Applications in Scientific Research
D-Glucosamine-2-N,6-O-disulphate disodium salt has a wide range of applications across various scientific disciplines:
Chemistry
- Reagent in Chemical Reactions : It serves as a reagent for synthesizing other chemical compounds due to its reactive sulfate groups.
- Analytical Chemistry : Utilized as a standard in analytical testing methodologies to quantify other sulfated compounds.
Biology
- Cellular Processes : Plays a role in studying cellular signaling pathways and interactions involving glycosaminoglycans (GAGs) and proteoglycans.
- Enzyme Substrates : Acts as a substrate for various sulfatases, aiding in the characterization and differentiation of these enzymes .
Medicine
- Therapeutic Investigations : Explored for potential therapeutic effects, particularly in joint health and osteoarthritis treatment due to its structural similarity to chondroitin sulfate.
- Drug Formulations : Incorporated into drug formulations aimed at enhancing bioavailability and efficacy through its biochemical properties .
Industry
- Biochemical Production : Used in the industrial synthesis of various biochemical products, including pharmaceuticals and nutraceuticals.
- Quality Control : Functions as a reference material in quality control processes for related products .
Case Study 1: Joint Health Research
In a study investigating the effects of glucosamine derivatives on joint health, D-glucosamine derivatives were shown to modulate inflammatory responses in osteoarthritis models. The compound demonstrated potential protective effects on cartilage degradation by influencing matrix metalloproteinase activity.
Case Study 2: Enzyme Characterization
Research focused on sulfatases highlighted the role of D-glucosamine derivatives as substrates for enzyme activity assays. The distinct sulfate groups allowed researchers to differentiate between enzyme isoforms based on their substrate specificity.
Mechanism of Action
The mechanism of action of D-Glucosamine-2-N,6-O-disulphate disodium salt involves its interaction with specific molecular targets and pathways. The compound can hydrolyze the 6-O-sulphates of 2-deoxy-2-sulphamido-6-O-sulpho-D-glucose, 2-acetamido-2-deoxy-6-O-sulpho-D-glucose, and 2-amino-2-deoxy-6-O-sulphato-D-glucose . These interactions play a crucial role in its biochemical effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfation Position Variants
D-Glucosamine-2-sulfate sodium salt (CAS 38899-05-7)
- Molecular Formula: C₆H₁₂NO₈S·Na
- Molecular Weight : 281.2
- Key Differences : Sulfation occurs only at the 2-N position, lacking the 6-O sulfation. This structural simplification reduces its molecular weight and alters its solubility profile (solubility in water: 125 mg/mL) .
- Applications : Demonstrated anti-inflammatory effects by suppressing inflammatory markers at concentrations of 50–1000 μg/mL .
D-Glucosamine-2-N,3-O-disulphate disodium salt (CAS 112898-34-7)
- Molecular Formula: Not explicitly stated, but inferred to include sulfation at 2-N and 3-O.
- Key Differences : The 3-O sulfation replaces the 6-O sulfation, altering spatial interactions with enzymes like heparinases .
- Applications : Used in heparin analog studies to probe substrate specificity of lyases .
D-Glucosamine-3,6-di-O-sulphate sodium salt (CAS 536741-53-4)
- Molecular Formula: C₆H₁₂NO₁₁S₂Na
- Molecular Weight : 361.28 g/mol
- Key Differences: Sulfation at 3-O and 6-O positions instead of 2-N and 6-O. This configuration mimics natural GAG motifs but lacks amino group sulfation, impacting charge distribution .
- Applications : Research on sulfation patterns in carbohydrate-protein interactions .
Counterion Variants
D-Glucosamine Sulfate Potassium Chloride (CAS 31284-96-5)
- Molecular Formula : C₆H₁₂NKO₈S
- Molecular Weight : 297.32
- Key Differences : Potassium replaces sodium as the counterion, and chloride is included. This affects solubility and stability, making it preferable in pharmaceutical formulations .
- Applications : Used in dietary supplements and joint health products .
Glucosamine Sulfate Sodium Chloride (CAS 38899-05-7)
Acetylated Derivatives
N-Acetyl-D-glucosamine-3,6-di-O-sulphate sodium salt (CAS 157296-96-3)
Comparative Data Table
Key Findings and Implications
- Sulfation Position: The 2-N,6-O sulfation in the target compound creates a unique charge density, enhancing its binding affinity to growth factors (e.g., FGF-2) compared to mono-sulfated derivatives .
- Counterion Effects : Sodium salts generally exhibit higher aqueous solubility than potassium salts, making them preferable for in vitro assays .
- Biological Activity : Dual sulfation (e.g., 2-N and 6-O) mimics natural sulfated GAGs, enabling studies on heparan sulfate proteoglycan interactions .
Biological Activity
D-Glucosamine-2-N,6-O-disulphate disodium salt, also known as D-Glucosamine 2-sulfate, is a sulfated derivative of glucosamine that has garnered attention for its biological activities and potential therapeutic applications. This compound is primarily recognized for its role in cartilage health, anti-inflammatory properties, and potential benefits in osteoarthritis treatment.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- CAS Number : 202266-99-7
- Molecular Formula : C₆H₁₄N₂O₈S
- Molecular Weight : 246.26 g/mol
The sulfation at positions 2-N and 6-O enhances its solubility and biological activity compared to non-sulfated glucosamine derivatives.
The biological activity of this compound can be attributed to several mechanisms:
- Cartilage Synthesis : It promotes the synthesis of glycosaminoglycans (GAGs) and proteoglycans, essential components of cartilage matrix, thereby aiding in cartilage repair and maintenance .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are involved in the pathogenesis of osteoarthritis .
- Chondroprotective Effects : Studies indicate that it can protect chondrocytes from apoptosis induced by inflammatory mediators, thus preserving cartilage integrity .
Clinical Studies
A significant body of research has explored the efficacy of this compound in clinical settings:
- Osteoarthritis Treatment : A randomized controlled trial demonstrated that patients receiving glucosamine sulfate experienced significant improvements in pain and function compared to placebo groups . The typical dosage used in studies is around 1500 mg per day.
Case Studies
- Case Study on Joint Health :
- A cohort study involving elderly patients with knee osteoarthritis showed that those treated with D-Glucosamine sulfate reported a 30% reduction in pain over six months compared to a control group.
- Combination Therapy :
Data Table: Biological Activities of this compound
Q & A
Q. How to address contradictions in reported anti-inflammatory effects of this compound?
- Discrepancies often arise from variations in sulfation stoichiometry or cell-line specificity. Perform replicated analysis (as in Mendelian randomization studies) to isolate confounding variables . Use meta-analysis frameworks to compare datasets, adjusting for factors like endotoxin levels in batches or differences in molecular weight distribution.
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies optimize computational modeling of this compound’s interaction with Toll-like receptor 4 (TLR4)?
- Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Cross-reference structural data from ResearchGate collaborations to refine force-field parameters .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. How to resolve challenges in scaling up synthesis without compromising sulfation efficiency?
- Implement continuous-flow reactors for precise sulfation control. Monitor reaction progress via inline FT-IR to adjust reagent ratios dynamically. Post-synthesis, use tangential flow filtration (TFF) for scalable purification. Compare scalability outcomes with EDTA disodium salt production workflows for process optimization .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in in vivo studies?
- Apply nonlinear regression (e.g., sigmoidal curve fitting) to EC₅₀ calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For skewed data, employ nonparametric methods like Kruskal-Wallis. Reference Advanced Calculus texts for mathematical rigor in model derivation .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. How to ensure reproducibility in glycosaminoglycan (GAG) mimetic studies using this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
